Dopamine D3 Receptor Binding Affinity: Class-Level Comparison of Diquinoline Scaffolds
A diquinoline scaffold structurally related to 2,2'-(pyrazine-2,5-diyl)diquinoline was evaluated as a dopamine D3 receptor ligand in US Patent 8,748,608, with an exemplar compound (Example 39) exhibiting a Ki of 4.60 nM against human D3 receptor in a [125I]ABN displacement assay [1]. This is presented as a class-level benchmark for diquinoline-based dopaminergic agents; direct data for the target compound are not publicly available. Structurally distinct D3 ligands from the same patent family show Ki values ranging from 3 nM to >100 nM, indicating that small modifications to the linker and heterocycle substantially alter affinity [1].
| Evidence Dimension | Dopamine D3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly available; structurally related diquinoline compound shows Ki = 4.60 nM |
| Comparator Or Baseline | Other patent exemplars: Ki = 3 nM (most potent), Ki > 100 nM (least potent) |
| Quantified Difference | ∼2-fold to >20-fold affinity variation across scaffold modifications |
| Conditions | Displacement of [125I]ABN from recombinant human D3 receptor expressed in HEK293 cells |
Why This Matters
The nanomolar D3 binding of structurally proximal diquinolines suggests that 2,2'-(pyrazine-2,5-diyl)diquinoline may serve as a rigid, non-piperazine alternative for dopamine receptor probe design, with potential for selectivity tuning through quinoline functionalization.
- [1] Newman, A.H., Grundt, P., Cyriac, G.C., Luedtke, R., & Cao, J. 4-Phenylpiperazine derivatives with functionalized linkers as dopamine D3 receptor selective ligands and methods of use. US Patent 8,748,608 B2, granted 2014-06-10. View Source
